molecular formula C17H17Cl2N3O B10979711 N,4-bis(4-chlorophenyl)piperazine-1-carboxamide

N,4-bis(4-chlorophenyl)piperazine-1-carboxamide

Cat. No. B10979711
M. Wt: 350.2 g/mol
InChI Key: HFGZBUIOJHPISS-UHFFFAOYSA-N
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Description

N,4-bis(4-chlorophenyl)piperazine-1-carboxamide is a chemical compound with the molecular formula C17H17Cl2N3O It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,4-bis(4-chlorophenyl)piperazine-1-carboxamide typically involves the reaction of 4-chloroaniline with piperazine in the presence of a suitable coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Starting Materials: 4-chloroaniline and piperazine.

    Coupling Agent: Commonly used agents include carbodiimides or phosphonium salts.

    Reaction Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include:

    Raw Material Handling: Ensuring the availability and quality of starting materials.

    Reaction Optimization: Scaling up the reaction conditions to achieve high yields and purity.

    Purification and Isolation: Employing industrial-scale purification techniques such as distillation, crystallization, or chromatography.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

N,4-bis(4-chlorophenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while hydrolysis can produce the corresponding carboxylic acid and amine.

Scientific Research Applications

N,4-bis(4-chlorophenyl)piperazine-1-carboxamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and infections.

    Biological Research: It is used in studies investigating the interactions of piperazine derivatives with biological targets, such as enzymes and receptors.

    Materials Science: The compound is explored for its potential use in the synthesis of novel materials with specific properties, such as antimicrobial coatings and polymers.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules and as a building block in organic chemistry.

Mechanism of Action

The mechanism of action of N,4-bis(4-chlorophenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

N,4-bis(4-chlorophenyl)piperazine-1-carboxamide can be compared with other similar compounds, such as:

    N-(4-chlorophenyl)piperazine: A simpler derivative with one chlorophenyl group, used in similar applications but with different properties.

    4-chlorophenylpiperazine: Another related compound with a single chlorophenyl group, known for its use in medicinal chemistry.

    Bis(4-chlorophenyl)piperazine: A compound with two chlorophenyl groups but lacking the carboxamide functionality, used in different research contexts.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various scientific and industrial applications.

properties

Molecular Formula

C17H17Cl2N3O

Molecular Weight

350.2 g/mol

IUPAC Name

N,4-bis(4-chlorophenyl)piperazine-1-carboxamide

InChI

InChI=1S/C17H17Cl2N3O/c18-13-1-5-15(6-2-13)20-17(23)22-11-9-21(10-12-22)16-7-3-14(19)4-8-16/h1-8H,9-12H2,(H,20,23)

InChI Key

HFGZBUIOJHPISS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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